molecular formula C24H26N2O3S2 B2617680 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole CAS No. 372111-74-5

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No. B2617680
CAS RN: 372111-74-5
M. Wt: 454.6
InChI Key: RPGPUTSYNIIOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole, commonly known as LumiFluor, is a fluorescent probe that is used in scientific research for various applications. This compound is known for its unique spectroscopic properties, making it a valuable tool in many fields of research.

Mechanism of Action

The mechanism of action of LumiFluor involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This phenomenon is known as fluorescence. The fluorescence of LumiFluor is due to the presence of the imidazole ring and the thiophene rings, which act as chromophores. When LumiFluor binds to a target molecule, such as a protein or a nucleic acid, the fluorescence intensity changes, providing a readout of the binding event.
Biochemical and Physiological Effects:
LumiFluor has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in scientific research without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of LumiFluor is its high sensitivity and specificity. It can detect very low concentrations of biomolecules, making it an ideal tool for studying biological systems. Additionally, LumiFluor is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are some limitations to the use of LumiFluor in lab experiments. One of the major limitations is its photobleaching tendency, which can limit the duration of experiments. Additionally, LumiFluor is sensitive to pH changes, which can affect its fluorescence intensity.

Future Directions

There are many future directions for the use of LumiFluor in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's. Additionally, LumiFluor could be used in the development of new drugs that target specific biomolecules. Finally, LumiFluor could be used in the development of new imaging techniques that allow for the visualization of biological systems at the molecular level.
Conclusion:
In conclusion, LumiFluor is a valuable tool in scientific research due to its unique spectroscopic properties. It has a wide range of applications in cellular imaging, biomolecule sensing, and drug development. While there are some limitations to its use, the future directions for LumiFluor research are promising, and it is likely to continue to be an important tool in scientific research for years to come.

Synthesis Methods

The synthesis of LumiFluor involves a multi-step process that requires a high level of expertise and precision. The starting materials for the synthesis are 2,5-dimethyl-3-thiophenecarboxaldehyde and 3,4,5-trimethoxybenzaldehyde. These two compounds are reacted with ammonium acetate and acetic anhydride to produce the imidazole ring. The resulting compound is then subjected to a series of reactions to introduce the thiophene rings and the trimethoxyphenyl group.

Scientific Research Applications

LumiFluor has a wide range of applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for cellular imaging. The unique spectroscopic properties of LumiFluor make it an ideal tool for studying the behavior of cells and tissues in real-time. Additionally, LumiFluor can be used as a sensor for detecting various biomolecules such as proteins, nucleic acids, and lipids.

properties

IUPAC Name

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-12-8-17(14(3)30-12)21-22(18-9-13(2)31-15(18)4)26-24(25-21)16-10-19(27-5)23(29-7)20(11-16)28-6/h8-11H,1-7H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGPUTSYNIIOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(SC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

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